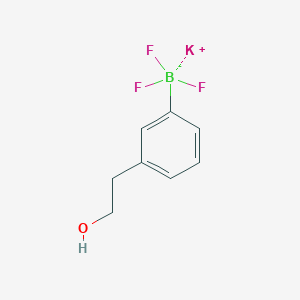

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

Description

BenchChem offers high-quality Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6,13H,4-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXBNUKKNPRHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CCO)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705248 | |

| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015082-80-0 | |

| Record name | Borate(1-), trifluoro[3-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

Executive Summary

Potassium organotrifluoroborate salts have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid counterparts, which can be prone to dehydration and protodeboronation.[3][4][5] This guide provides a comprehensive, in-depth technical protocol for the synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, a valuable building block for drug discovery and materials science. We will dissect the synthetic strategy, provide a detailed, field-proven experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Strategic Advantage of Potassium Organotrifluoroborates

The utility of organoboron compounds in C-C bond formation is undisputed. However, the operational challenges associated with boronic acids—namely their propensity to form boroxine anhydrides and their variable stability—can complicate reaction stoichiometry and reproducibility. Potassium organotrifluoroborates (R-BF₃K) effectively resolve these issues. The tetracoordinate boron center in these salts "protects" the C-B bond, rendering the compounds remarkably stable for storage and handling while allowing their nucleophilic character to be unmasked under specific reaction conditions.[2][5]

The target molecule, Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, incorporates a primary alcohol, a functional group ripe for further derivatization, making it a highly attractive synthon for introducing a functionalized aryl moiety in complex molecule synthesis.[6]

Synthetic Strategy: A Two-Stage Approach

The synthesis is logically approached via a two-stage process. The first stage involves the creation of the carbon-boron bond to form the boronic acid precursor, followed by the second stage of converting this intermediate into the final, stable trifluoroborate salt.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to a commercially available starting material, 3-bromophenylethanol. This pathway is predicated on two key transformations:

-

Fluorination: The trifluoroborate salt is readily formed from its corresponding boronic acid via reaction with potassium hydrogen difluoride (KHF₂).[1][7]

-

Borylation: The arylboronic acid can be synthesized from an aryl halide (3-bromophenylethanol) through a halogen-metal exchange followed by quenching with a boron electrophile (e.g., a trialkyl borate).

The presence of the acidic hydroxyl proton in the starting material necessitates a protection strategy to prevent it from interfering with the formation of the highly basic organometallic intermediate. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation and cleavage under mild conditions.

Visualizing the Synthetic Workflow

The overall workflow can be visualized as a linear sequence, starting from protection of the alcohol, followed by borylation, and concluding with the conversion to the trifluoroborate salt and final deprotection.

Caption: Overall synthetic workflow for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.

Core Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.

Mandatory Safety Precautions

-

Potassium Hydrogen Difluoride (KHF₂): Highly corrosive and toxic.[1] It can release hydrogen fluoride (HF) upon contact with acid or moisture. Always handle in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water and seek medical attention.

-

n-Butyllithium (n-BuLi): Pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried.

-

Anhydrous Solvents: The use of dry solvents is critical for the success of the organometallic steps.

Materials and Reagents

| Reagent | M.W. | Quantity | Moles | Purity | Supplier |

| 3-Bromophenylethanol | 201.06 g/mol | 10.0 g | 49.7 mmol | >98% | Commercial |

| TBDMS-Cl | 150.72 g/mol | 8.25 g | 54.7 mmol | >98% | Commercial |

| Imidazole | 68.08 g/mol | 4.06 g | 59.6 mmol | >99% | Commercial |

| Magnesium Turnings | 24.31 g/mol | 1.45 g | 59.6 mmol | >99% | Commercial |

| Triisopropyl borate | 188.10 g/mol | 11.2 g (13.3 mL) | 59.6 mmol | >98% | Commercial |

| Potassium Hydrogen Difluoride (KHF₂) | 78.10 g/mol | 15.5 g | 198 mmol | >99% | Commercial |

| Anhydrous THF | - | 250 mL | - | DriSolv | Commercial |

| Methanol | - | 100 mL | - | ACS Grade | Commercial |

Step-by-Step Experimental Procedure

Stage 1: Synthesis of (3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid

-

Protection of the Hydroxyl Group:

-

To a flame-dried 250 mL round-bottom flask under Argon, add 3-bromophenylethanol (10.0 g, 49.7 mmol), imidazole (4.06 g, 59.6 mmol), and anhydrous dichloromethane (100 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 8.25 g, 54.7 mmol) portion-wise over 10 minutes.

-

Causality: Imidazole acts as a base to quench the HCl generated and catalyzes the silylation. The reaction is run at 0 °C to control exothermicity.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-((3-bromophenyl)ethoxy)(tert-butyl)dimethylsilane as a colorless oil. This intermediate is typically used without further purification.

-

-

Formation of the Boronic Acid Intermediate:

-

To a flame-dried 500 mL three-neck flask equipped with a condenser and dropping funnel under Argon, add magnesium turnings (1.45 g, 59.6 mmol).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of the protected aryl bromide from the previous step (dissolved in 100 mL of anhydrous THF) to the dropping funnel. Add ~10 mL of the solution to the magnesium turnings.

-

Causality: The iodine helps to activate the magnesium surface. Gentle heating may be required to initiate Grignard formation, evidenced by bubbling and heat generation.

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate (11.2 g, 59.6 mmol) dropwise via syringe, keeping the internal temperature below -65 °C.

-

Causality: This low-temperature addition prevents unwanted side reactions, such as the addition of a second Grignard molecule to the newly formed boronate ester.

-

Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature overnight.

-

Cool the flask to 0 °C and cautiously quench the reaction by slow addition of 1 M HCl (75 mL). Stir vigorously for 30 minutes.

-

Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected boronic acid.

-

Stage 2: Synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

-

Conversion to the Trifluoroborate Salt:

-

Dissolve the crude protected boronic acid in methanol (80 mL).

-

In a separate flask (Nalgene® is recommended to prevent etching of glassware), dissolve KHF₂ (15.5 g, 198 mmol, 4.0 equiv) in water (50 mL).[1]

-

Causality: A significant excess of KHF₂ is used to drive the reaction to completion, converting the boronic acid and any associated boroxines into the stable trifluoroborate salt.[7]

-

Cool the methanol solution to 0 °C and add the aqueous KHF₂ solution in portions over 10 minutes. A thick white precipitate will form.[1]

-

Remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature.

-

Remove the solvent via rotary evaporation. To remove residual water, add acetonitrile (2 x 100 mL) and evaporate to dryness each time.[1]

-

The resulting solid is the TBDMS-protected potassium trifluoroborate.

-

-

Deprotection:

-

To the crude solid, add THF (150 mL) followed by tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 60 mL, 60 mmol).

-

Stir the mixture at room temperature for 2 hours. Monitor by TLC.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Add 200 mL of hot acetone to the residue and stir for 30 minutes. The desired product has low solubility in acetone, while impurities and TBAF salts are more soluble.

-

Filter the white solid, wash with cold acetone (2 x 30 mL) and then diethyl ether (2 x 30 mL).

-

Dry the solid under high vacuum to afford Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate as a white, crystalline solid.

-

Visualizing the Core Mechanism

The conversion of the boronic acid to the trifluoroborate salt is the key step in imparting stability.

Caption: Mechanism of trifluoroborate salt formation from a boronic acid.

Expected Results and Characterization

-

Yield: ~70-80% over the final two stages.

-

Solubility: Soluble in acetone, slightly soluble in acetonitrile.[9]

-

Characterization: The final product should be characterized by NMR spectroscopy.

-

¹H NMR: Will show characteristic aromatic proton signals in the 7.0-7.5 ppm region, and two triplets corresponding to the -CH₂-CH₂-OH ethyl group.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: Should show a sharp singlet or a narrow multiplet characteristic of the -BF₃ group.

-

¹¹B NMR: A broad signal consistent with a tetracoordinate boron atom is expected.

-

Field-Proven Insights and Troubleshooting

-

Low Yield in Grignard Formation: This is almost always due to wet glassware, solvents, or starting materials. Ensure all components are scrupulously dried. If the reaction fails to initiate, try gently crushing a few magnesium turnings under argon to expose a fresh surface.

-

Difficulty in Purification: The final product is a salt, making chromatographic purification challenging. The key is the precipitation/recrystallization from hot acetone. If the product is still impure, a recrystallization from a minimal amount of hot acetonitrile can be attempted.[9]

-

Incomplete Conversion to Trifluoroborate: If NMR analysis suggests residual boronic acid, the reaction with KHF₂ can be repeated. Ensure vigorous stirring to break up any clumps and maximize surface area contact.

Conclusion

This guide outlines a robust and reproducible synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. By leveraging a standard protection-borylation-fluorination sequence, this valuable building block can be prepared efficiently. The resulting air- and moisture-stable salt is an ideal reagent for researchers in drug development and materials science, offering a reliable method for introducing a functionalized aryl group into target molecules via Suzuki-Miyaura cross-coupling and other transformations.[6][10]

References

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2011). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(12), 2433–2436. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium phenyltrifluoroborate. PubChem Compound Summary for CID 23675248. [Link]

-

Boron Molecular. (n.d.). Potassium trifluoro(phenethyl)borate. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5541–5547. [Link]

-

Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17452–17455. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

An In-depth Technical Guide to the Characterization of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

Foreword: The Strategic Value of Functionalized Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary drug discovery and development, the quest for modular, stable, and versatile building blocks is paramount. Potassium organotrifluoroborate salts have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts. Their remarkable bench-top stability, insensitivity to air and moisture, and predictable reactivity make them ideal candidates for high-throughput screening and robust process development.[1][2] This guide focuses on a particularly valuable member of this family: Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. The presence of a primary alcohol offers a secondary point for chemical modification, opening avenues for the synthesis of complex molecules, bioconjugates, and advanced materials. This document provides a comprehensive overview of its synthesis, in-depth characterization, and application, designed to empower researchers to fully leverage its synthetic potential.

Core Molecular Attributes and Physicochemical Properties

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a white, crystalline solid that is valued for its stability and utility as a nucleophilic partner in cross-coupling reactions.[1][2] Unlike many organoboron compounds, its tetra-coordinate boron center renders it significantly more stable and easier to handle.[1]

| Property | Value | Source(s) |

| CAS Number | 1015082-80-0 | [3] |

| Molecular Formula | C₈H₉BF₃KO | [3] |

| Molecular Weight | 232.06 g/mol | |

| IUPAC Name | potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | [3] |

| Physical Appearance | White crystalline solid | [1] |

| Stability | Air and moisture stable; can be stored indefinitely at room temperature | [1][2] |

| Solubility | Soluble in acetone, slightly soluble in acetonitrile | [4] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a straightforward and high-yielding process, starting from the commercially available (3-(2-hydroxyethyl)phenyl)boronic acid. The conversion to the trifluoroborate salt enhances the compound's stability and ease of handling.

Rationale for Experimental Choices:

-

Starting Material: (3-(2-Hydroxyethyl)phenyl)boronic acid is chosen for its direct structural correspondence to the target molecule and its commercial availability.

-

Reagent: Potassium hydrogen fluoride (KHF₂) is the standard and most efficient reagent for converting boronic acids to their corresponding trifluoroborate salts.[4]

-

Solvent System: A mixture of methanol and water is used to ensure the solubility of both the boronic acid and KHF₂, facilitating a complete reaction.

-

Purification: The purification process, involving precipitation and washing with a non-polar solvent like diethyl ether, is designed to remove any unreacted starting materials and inorganic byproducts. Recrystallization from a minimal amount of a suitable solvent like acetonitrile can be employed for achieving higher purity.[4]

Step-by-Step Synthesis Protocol:

-

Dissolution: In a polyethylene or polypropylene flask (to avoid etching of glass by HF), dissolve (3-(2-hydroxyethyl)phenyl)boronic acid (1.0 eq) in methanol.

-

Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (≥3.0 eq) and add it portion-wise to the stirred methanolic solution of the boronic acid at room temperature.

-

Precipitation: Stir the resulting mixture vigorously for 15-30 minutes. The product will precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold methanol, followed by diethyl ether to facilitate drying.

-

Drying: Dry the isolated white solid under vacuum to obtain pure Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.

Comprehensive Characterization

A thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques. While specific experimental data for this exact molecule is not widely published, the provided information is based on extensive data from closely related and analogous organotrifluoroborates.

Spectroscopic Characterization

NMR is the most powerful tool for the structural elucidation of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. Spectra should be acquired in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. The two methylene groups of the hydroxyethyl side chain will appear as triplets. The hydroxyl proton may be a broad singlet or exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR will display signals for the six aromatic carbons and the two aliphatic carbons of the side chain. The carbon atom directly bonded to the boron will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: The fluorine NMR should exhibit a single, sharp signal, characteristic of the three equivalent fluorine atoms in the trifluoroborate anion.

-

¹¹B NMR: The boron NMR is expected to show a quartet due to the coupling with the three fluorine atoms (¹JB-F).

Table of Predicted NMR Data (based on analogous compounds):

| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity & Coupling Constants |

| ¹H | 6.8 - 7.5 | Multiplets (aromatic protons) |

| ~3.6 | Triplet, J ≈ 7 Hz (-CH₂OH) | |

| ~2.7 | Triplet, J ≈ 7 Hz (Ar-CH₂-) | |

| Variable (broad) | Singlet (-OH) | |

| ¹³C | 115 - 150 | Aromatic carbons |

| ~63 | -CH₂OH | |

| ~40 | Ar-CH₂- | |

| ¹⁹F | -135 to -145 | Singlet (or narrow quartet) |

| ¹¹B | 3.0 - 6.0 | Quartet, ¹JB-F ≈ 40-50 Hz |

IR spectroscopy can confirm the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

B-F Stretch: Strong, characteristic absorption bands for the B-F stretching vibrations in the trifluoroborate anion are expected in the 1100-950 cm⁻¹ region.

-

C-O Stretch: A C-O stretching vibration for the primary alcohol should be observable around 1050 cm⁻¹.

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for characterizing this salt.

-

Expected Ion: The primary ion observed will be the trifluoro(3-(2-hydroxyethyl)phenyl)borate anion [M-K]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability of the compound.

-

DSC: The DSC thermogram would likely show a high melting point, possibly with decomposition, which is characteristic of these stable salts.

-

TGA: TGA analysis will indicate the temperature at which the compound begins to decompose. Organotrifluoroborates are generally thermally robust.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][5] The trifluoroborate acts as a stable precursor to the active boronic acid species in the catalytic cycle.

Mechanism and Advantage

The generally accepted mechanism involves the slow, controlled hydrolysis of the trifluoroborate to the corresponding boronic acid in the presence of a base, which then enters the catalytic cycle.[6] This slow release of the reactive species minimizes side reactions like protodeboronation and homocoupling that can plague reactions using boronic acids directly.[6]

Sources

- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

Introduction: The Structural Keystone of Modern Synthesis

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (CAS 1015082-80-0) is a member of the increasingly vital class of organotrifluoroborate salts.[1] Renowned for their stability to air and moisture, these compounds have emerged as superior nucleophilic partners in a variety of transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] Their utility in constructing complex molecular architectures makes them indispensable tools for researchers in medicinal chemistry and drug development.

The precise structure and purity of these reagents are paramount to achieving reproducible and reliable synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity and integrity of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide provides a comprehensive, field-proven framework for acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this key synthetic building block. We will delve not only into the procedural steps but also the underlying scientific rationale, empowering researchers to confidently characterize this and similar organoborate reagents.

Molecular Structure and Predicted NMR Environments

A thorough analysis of the molecule's structure is the foundation for any spectral interpretation. We must first identify the unique, or chemically non-equivalent, proton and carbon environments.

Figure 2: Workflow for unambiguous NMR-based structure verification.

-

¹H NMR Spectrum Analysis:

-

Aliphatic Region (2.5-4.0 ppm): Look for two triplets, each integrating to 2H. The downfield triplet (~3.6 ppm) corresponds to the -CH₂-OH protons (H-C8), while the upfield triplet (~2.7 ppm) corresponds to the benzylic Ar-CH₂- protons (H-C7). The triplet-triplet relationship confirms their adjacency.

-

Hydroxyl Proton (~4.5-5.5 ppm): Identify a broad singlet integrating to 1H. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to H/D exchange.

-

Aromatic Region (7.0-7.5 ppm): This region will show a complex pattern of overlapping signals integrating to a total of 4H. Exact assignment of individual aromatic protons requires 2D NMR techniques.

-

-

¹³C NMR Spectrum Analysis:

-

Aliphatic Region (30-70 ppm): Expect two signals. The downfield signal (~62 ppm) is C8, attached to oxygen. The upfield signal (~38 ppm) is the benzylic C7.

-

Aromatic Region (120-155 ppm): Expect up to six signals. The key signal to identify is the broad, low-intensity quaternary carbon attached to boron (C3) at the most downfield position (~145-155 ppm). The other quaternary carbon (C6) will also be sharp but of lower intensity than the protonated carbons.

-

-

Advanced 2D NMR for Unambiguous Assignment:

-

HSQC (Heteronuclear Single Quantum Coherence): This is the most critical 2D experiment. It reveals one-bond correlations between protons and the carbons they are attached to. This will definitively link the ¹H signals at ~3.6 ppm and ~2.7 ppm to the ¹³C signals at ~62 ppm and ~38 ppm, respectively. It will also connect the aromatic proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the ultimate tool for piecing the structure together. For example, the benzylic protons (H-C7) should show correlations to the aromatic carbons C1, C5, and C6, as well as to C8, confirming the connectivity of the side chain to the ring.

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment will show a clear cross-peak between the signals at ~3.6 ppm (H-C8) and ~2.7 ppm (H-C7), confirming their scalar coupling and providing definitive proof of the -CH₂-CH₂- moiety.

-

Conclusion

The structural characterization of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate by ¹H and ¹³C NMR is a systematic process grounded in the fundamental principles of spectroscopy. By combining predictable chemical shift patterns with a robust experimental workflow and the power of 2D correlation experiments, researchers can achieve unambiguous verification of the compound's structure and purity. This guide provides the necessary framework for scientists and drug development professionals to confidently utilize NMR spectroscopy, ensuring the quality and reliability of this essential synthetic reagent in their research endeavors.

References

-

D'Vries, T., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 858-864. Available at: [Link]

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (2013). H NMR Binding Studies of([4]CF3CO2)3 with Various Anions. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

The University of Liverpool Repository. (1991). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Molander, G. A., & Batey, R. A. (2005). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 105(8), 3081-3119. Available at: [Link]

-

Universities Space Research Association. INFRARED SPECTRA OF THE SULFIDE SOLID SOLUTION BETWEEN OLDHAMITE AND NININGERITE (CaS-MgS). Available at: [Link]

-

SpectraBase. Potassium phenyltrifluoroborate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Chemaxon Docs. NMR Predictor. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Catalyst Selection in the Cross-Coupling of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate

Introduction: The Strategic Advantage of Functionalized Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The evolution of this powerful transformation has been marked by the development of novel coupling partners that offer enhanced stability, ease of handling, and unique reactivity profiles. Among these, potassium organotrifluoroborates have emerged as exceptionally valuable reagents. Their crystalline, air- and moisture-stable nature circumvents the challenges associated with the often-unstable corresponding boronic acids.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the cross-coupling of a functionally rich substrate: potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. The presence of a primary hydroxyl group on this molecule introduces both a challenge and an opportunity in catalyst system design, necessitating a thoughtful approach to maximize yield and minimize side reactions. We will delve into the mechanistic underpinnings of catalyst choice, present a comparative analysis of effective catalyst systems, and provide a robust, step-by-step protocol for immediate application in the laboratory.

The Critical Role of the Catalyst System: A Mechanistic Perspective

The success of the Suzuki-Miyaura coupling hinges on a palladium-based catalyst system, which typically comprises a palladium precursor and a phosphine ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the efficiency of each step.

Potassium organotrifluoroborates do not directly participate in the transmetalation step. Instead, they undergo slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid, mitigating common side reactions like protodeboronation and homocoupling.

The Influence of the Hydroxyl Group

The 2-hydroxyethyl substituent in our target molecule is a key consideration. While Suzuki-Miyaura reactions are known to tolerate a wide array of functional groups, including alcohols, the hydroxyl group's proximity to the reacting center can be leveraged.[3] Research has shown that a hydroxyl group positioned beta to a boronate can direct palladium-catalyzed cross-coupling, potentially through the formation of a transient palladium alkoxide.[4] This interaction can enhance the rate of transmetalation, a step that is often rate-limiting. Therefore, the selection of a catalyst system that can accommodate or even benefit from this potential intramolecular coordination is crucial for an efficient reaction.

Catalyst System Selection: A Comparative Overview

The choice of the palladium precursor and, more critically, the phosphine ligand, dictates the catalyst's activity, stability, and substrate scope. For the cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, several systems have proven effective for similarly functionalized organotrifluoroborates.

| Catalyst System | Palladium Precursor | Ligand | Key Characteristics & Rationale |

| System A | PdCl₂(dppf)·CH₂Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile catalyst for a wide range of organotrifluoroborates.[5][6][7] The dppf ligand provides good thermal stability and promotes efficient reductive elimination. |

| System B | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | A cost-effective and readily available system.[3] Often used for less challenging couplings, but can be effective for activated aryl halides. |

| System C | PdCl₂(AtaPhos)₂ | AtaPhos (di-tert-butyl(4-dimethylamino)phenylphosphine) | A highly active catalyst system, particularly for sp³-hybridized organotrifluoroborates.[8] The electron-rich and sterically demanding nature of the AtaPhos ligand facilitates oxidative addition and can suppress side reactions like β-hydride elimination.[8] |

| System D | Pd(OAc)₂ | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A modern, highly active Buchwald ligand-based system.[2][9] Particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[2][9] |

Recommendation for Initial Screening: For the cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, System A (PdCl₂(dppf)·CH₂Cl₂) and System D (Pd(OAc)₂/RuPhos) are recommended as primary candidates for initial screening. System A is a reliable workhorse for organotrifluoroborate couplings, while System D offers the potential for higher turnover numbers and broader applicability, especially with more challenging coupling partners.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Materials and Reagents:

-

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

-

Aryl bromide (or other suitable aryl electrophile)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., a mixture of THF and water)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Workflow Diagram:

Detailed Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 equivalents), the aryl bromide (1.0 equivalent), cesium carbonate (3.0 equivalents), and the palladium catalyst (e.g., 2-5 mol % PdCl₂(dppf)·CH₂Cl₂).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add degassed tetrahydrofuran (THF) and degassed water in a 4:1 to 9:1 ratio (to achieve a final concentration of the aryl bromide of approximately 0.1-0.2 M).

-

Reaction: Place the reaction vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading or switching to a more active catalyst system like Pd(OAc)₂/RuPhos (System D). Ensure that the solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

-

Protodeboronation: The presence of a significant amount of the deboronated starting material (3-(2-hydroxyethyl)benzene) suggests that the hydrolysis of the trifluoroborate is faster than the cross-coupling. This can sometimes be mitigated by using a less polar solvent system or a different base.

-

Homocoupling: The formation of homocoupled products (biaryls from the aryl bromide) can indicate catalyst decomposition. Using more robust ligands like dppf or RuPhos can help to minimize this side reaction.

Conclusion

The cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The presence of the hydroxyl functionality is well-tolerated and may even play a beneficial role in the reaction mechanism. A judicious choice of catalyst, particularly robust systems based on ligands such as dppf or modern biaryl phosphines like RuPhos, is paramount for achieving high yields and purity. The provided protocol serves as a robust starting point for the successful implementation of this important synthetic methodology.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Sues, P. E., & Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(34), 10031–10034. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(21), 8781–8793. [Link]

-

Molander, G. A., & Cantavella, A. C. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Molecules, 14(12), 5030–5046. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Le, C. M., & Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(12), 2675–2678. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. ChemInform, 32(20). [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Osawa, T., & Shimizu, M. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(11), 533. [Link]

-

Osawa, T., & Shimizu, M. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(11), 533. [Link]

-

Savage, S. A., & Dreher, S. D. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 78(13), 6578–6586. [Link]

-

Morken, J. P. (2015). Hydroxyl group‐directed successive diboration and Suzuki‐Miyaura cross‐coupling processes. ResearchGate. [Link]

-

Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Cross‐Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1‐Alkenyl Trifluoromethanesulfonates. ChemInform, 32(20). [Link]

-

The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up synthesis using Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate

An Application Guide for the Multi-Gram Scale-Up Synthesis of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the scale-up synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, a key building block in modern medicinal chemistry and materials science. As a stable, crystalline, and easily handled surrogate for the corresponding boronic acid, this organotrifluoroborate salt is an invaluable reagent for Suzuki-Miyaura cross-coupling reactions.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for a successful and safe scale-up, ensuring both scientific integrity and practical applicability for researchers and process chemists.

Potassium organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, indefinite shelf-life, and a reduced tendency for protodeboronation.[2][3] These properties make them particularly well-suited for applications in complex, multi-step syntheses and for library generation in drug discovery.[1][4] The protocol herein is designed to be a self-validating system, with embedded rationale for each critical operation.

Strategic Overview and Mechanistic Considerations

The synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a multi-step process that requires careful management of reactive intermediates. The primary challenge lies in the presence of the acidic hydroxyl proton in the 2-hydroxyethyl substituent, which is incompatible with the highly basic organometallic intermediates required for C-B bond formation. Therefore, a protection-deprotection strategy is essential.

The overall synthetic strategy is as follows:

-

Protection: The hydroxyl group of the starting material, 2-(3-bromophenyl)ethan-1-ol, is protected to prevent interference in the subsequent organometallic reaction. A silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability under Grignard conditions, and straightforward removal.

-

Organometallic Formation & Borylation: A Grignard reagent is formed from the protected aryl bromide. This nucleophilic species then reacts with a trialkyl borate (e.g., triisopropyl borate) to generate a boronic ester intermediate. This step must be conducted under strictly anhydrous conditions at low temperatures to manage the exotherm and prevent side reactions.

-

Hydrolysis and Trifluoroborate Salt Formation: The boronic ester is hydrolyzed, and the resulting species is treated directly with an aqueous solution of potassium hydrogen fluoride (KHF₂). This is the key step that forms the robust trifluoroborate salt.[5][6]

-

Deprotection & Isolation: The protecting group is removed under acidic conditions to reveal the target hydroxyl group. The final product is then isolated and purified. Purification of potassium organotrifluoroborates is often straightforward, as they are crystalline solids that can be purified by recrystallization.[7]

Visualizing the Synthesis Workflow

The following diagram outlines the critical steps in the scale-up synthesis.

Caption: High-level workflow for the synthesis of the target potassium trifluoroborate.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[8]

Materials and Equipment

-

Three-neck round-bottom flask (1 L), equipped with a mechanical stirrer, condenser, and temperature probe

-

Addition funnel (250 mL)

-

Heating mantle and ice bath

-

Rotary evaporator

-

Büchner funnel and filtration flask

Reagent Table

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(3-Bromophenyl)ethan-1-ol | 201.06 | 20.1 g | 100 | 1.0 |

| Imidazole | 68.08 | 8.2 g | 120 | 1.2 |

| tert-Butyldimethylsilyl chloride | 150.72 | 16.6 g | 110 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Magnesium turnings | 24.31 | 2.67 g | 110 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |

| Iodine | 253.81 | 1 crystal | - | catalytic |

| Triisopropyl borate | 188.08 | 20.7 g (24.6 mL) | 110 | 1.1 |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | 31.2 g | 400 | 4.0 |

| Tetrabutylammonium fluoride (TBAF) | - | 110 mL | 110 | 1.1 |

| Acetone | - | As needed | - | - |

| Diethyl Ether | - | As needed | - | - |

Step-by-Step Procedure

Part A: Synthesis of tert-Butyl((2-(3-bromophenyl)ethyl)oxy)dimethylsilane (Protected Intermediate)

-

Setup: Charge a dry 500 mL flask with 2-(3-bromophenyl)ethan-1-ol (1.0 eq) and imidazole (1.2 eq).

-

Dissolution: Add dichloromethane (200 mL) and stir until all solids dissolve.

-

Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq) in DCM (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aryl bromide as an oil. This intermediate is typically used without further purification.

Part B: Grignard Formation and Conversion to the Trifluoroborate Salt

-

Grignard Initiation: To a dry 1 L three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a small crystal of iodine.

-

Reagent Addition: Add a solution of the protected aryl bromide from Part A (1.0 eq) in anhydrous THF (150 mL) to the addition funnel. Add ~10% of this solution to the magnesium turnings.

-

Initiation and Reflux: Gently warm the flask to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation.

-

Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add triisopropyl borate (1.1 eq) dropwise, keeping the internal temperature below -60 °C. After addition, stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Salt Formation: Cool the reaction mixture to 0 °C. In a separate beaker, dissolve KHF₂ (4.0 eq) in water (100 mL). Add the KHF₂ solution to the reaction mixture in portions. A thick white precipitate will form.[2]

-

Stirring: Remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature.[2]

Part C: Deprotection and Final Product Isolation

-

Solvent Removal: Remove the THF from the mixture via rotary evaporation.

-

Deprotection: To the remaining aqueous slurry, add a 1M solution of TBAF in THF (1.1 eq). Stir at room temperature for 2-3 hours until deprotection is complete (monitor by TLC or LC-MS).

-

Isolation of Crude Product: Concentrate the mixture by rotary evaporation to remove most of the solvent. This will leave a thick slurry of the crude product and inorganic salts.

-

Purification by Extraction/Recrystallization: Add hot acetone (~200-300 mL) to the solid residue and stir vigorously for 30 minutes to dissolve the organic product.[5] Filter the hot solution to remove insoluble inorganic salts.

-

Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. If needed, slowly add diethyl ether to precipitate the product.[7]

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Results

-

Yield: 65-75%

-

Appearance: White crystalline solid

-

Purity: >95% (by ¹H NMR and LC-MS)

Application in Suzuki-Miyaura Cross-Coupling

The synthesized Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] These reactions are fundamental for constructing biaryl structures prevalent in pharmaceuticals.[4]

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vial, add the aryl halide (1.0 eq), Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2-1.5 eq), base (e.g., Cs₂CO₃, 3.0 eq), and the palladium catalyst/ligand system.

-

Add the chosen solvent (e.g., THF/H₂O, DME, or n-propanol).

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

The diagram below illustrates the generally accepted catalytic cycle for this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

-

Organometallic Reagents: Grignard reagents are highly reactive, flammable, and react violently with water. All operations must be conducted under a dry, inert atmosphere.

-

Fluoride Salts: Potassium hydrogen fluoride (KHF₂) is toxic and corrosive.[9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash immediately and thoroughly with water.[9]

-

Solvents: THF, diethyl ether, and acetone are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.

-

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2271-2274. [Link]

-

Oreate AI Blog. (2026). Understanding Potassium Fluoride: Safety Data and Handling. [Link]

-

Various Authors. (2022). Recent Advances in Organotrifluoroborates Chemistry. Molecules, 27(15), 4989. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Understanding Potassium Fluoride: Safety Data and Handling - Oreate AI Blog [oreateai.com]

- 9. carlroth.com:443 [carlroth.com:443]

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate Reactions

Welcome to the technical support center for the purification of reaction products involving Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of biaryl products derived from this versatile reagent. Our focus is on providing practical, field-tested insights and robust protocols to ensure the integrity and purity of your synthesized compounds.

Introduction: The Nature of the Challenge

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is an air- and moisture-stable organotrifluoroborate salt frequently employed in Suzuki-Miyaura cross-coupling reactions.[1][2] Its stability and ease of handling make it an attractive alternative to boronic acids.[2] However, the presence of the polar 2-hydroxyethyl moiety in the final product introduces specific purification challenges. These include increased water solubility of the product and byproducts, potential for hydrogen bonding interactions with stationary phases in chromatography, and the formation of unique side products. This guide will address these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides your desired biaryl product, several other species may be present in your crude mixture. Understanding these is the first step to a successful purification strategy.

-

Homocoupling Products: These are dimers of your starting aryl halide or your organotrifluoroborate. They arise from side reactions in the catalytic cycle.

-

Protodeboronation Product: This is the starting boronic acid precursor to your trifluoroborate salt, formed by the replacement of the boron group with a hydrogen atom. This is more common with boronic acids but can still occur with trifluoroborates under certain conditions.

-

Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and the potassium trifluoroborate salt.

-

Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can persist in the crude product. These can be colored and may interfere with downstream applications.[3]

-

Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and the potassium fluoride byproduct from the trifluoroborate salt will be present.

-

Boric Acid: This is a common byproduct in Suzuki reactions and can complicate purification due to its solubility properties.[4]

Q2: My product seems to be partially soluble in the aqueous layer during work-up. How can I minimize loss?

A2: The hydroxyl group on your product increases its polarity, leading to some water solubility. Here are a few strategies to mitigate product loss during aqueous extraction:

-

Back-Extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer with a fresh portion of the organic solvent. Repeat this process 2-3 times to recover as much product as possible.

-

Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the desired product from any residual water, pushing it into the organic phase.

-

Solvent Choice: While common solvents like ethyl acetate are effective, for more polar products, consider using a more polar extraction solvent like a mixture of ethyl acetate and butanol, or even performing a continuous liquid-liquid extraction for particularly challenging cases.

Q3: I am having difficulty separating my product from a polar impurity by flash chromatography. What can I do?

A3: Co-elution of polar compounds is a common chromatographic challenge. The hydroxyl group in your product can lead to tailing and poor separation on silica gel.

-

Solvent System Modification:

-

Adding a Small Amount of Acid or Base: If your impurity is acidic or basic, adding a small amount (0.1-1%) of acetic acid or triethylamine to your eluent can improve peak shape and separation. For your product, which is neutral, this can help by protonating or deprotonating the interacting sites on the silica gel.

-

Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can provide better resolution than an isocratic elution.

-

-

Alternative Stationary Phases:

-

Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a superior alternative. The separation is based on hydrophobicity, and your polar product will elute earlier than non-polar impurities.

-

Alumina: Neutral or basic alumina can be effective for separating compounds that interact strongly with the acidic silica surface.

-

-

Derivatization: In some cases, protecting the hydroxyl group as a less polar ether or ester can significantly improve its chromatographic behavior.[5] This adds extra synthetic steps but can be a powerful strategy for obtaining high purity material.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem 1: Low Yield of Isolated Product

If you are experiencing a low yield after purification, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Persistent Impurities in the Final Product

Even after chromatography, you might find your product is not pure. The following decision tree can guide your next steps:

Caption: Decision tree for handling persistent impurities.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a starting point for the initial purification of your reaction mixture.

-

Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.

-

Separate Layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Back-Extract: Extract the aqueous layer with two additional portions of ethyl acetate.

-

Combine Organic Layers: Combine all organic extracts.

-

Wash: Wash the combined organic layer sequentially with:

-

Water

-

Saturated aqueous sodium bicarbonate solution (if an acid was used in the reaction or to remove acidic impurities)

-

Brine

-

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying the crude product on silica gel.

-

Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

-

Elute: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexanes/ethyl acetate 1:1 or even pure ethyl acetate).

-

Collect Fractions: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

| Parameter | Recommendation for Polar Products | Rationale |

| Stationary Phase | Silica Gel (default), C18 Silica (reverse-phase), Alumina | The hydroxyl group can lead to strong interactions with silica. Reverse-phase or alumina may offer better separation. |

| Eluent System | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A more polar eluent system is often required. A shallow gradient is recommended. |

| Additives | 0.1-1% Acetic Acid or Triethylamine | Can improve peak shape by mitigating strong interactions with the stationary phase. |

Protocol 3: Recrystallization

If your product is a solid, recrystallization can be a highly effective final purification step.[6]

-

Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl alcohols include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

-

Dissolve the Solid: In a flask, add a minimal amount of the hot solvent to your impure solid until it just dissolves.

-

Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Induce Further Crystallization: Cool the flask in an ice bath to maximize crystal formation.

-

Isolate Crystals: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

It is crucial to accurately assess the purity of your final product. A combination of analytical techniques is recommended.

| Analytical Technique | Information Provided | Considerations for Hydroxylated Biaryls |

| ¹H and ¹³C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. | The hydroxyl proton may be a broad singlet and its chemical shift can vary. |

| LC-MS | Molecular weight confirmation and detection of non-volatile impurities. | Can be used to track the disappearance of starting materials and the appearance of the product. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[1] | A reverse-phase C18 column is often suitable. The hydroxyl group will affect the retention time.[1] |

| Elemental Analysis | Confirms the elemental composition of the compound. | Provides a high degree of confidence in the purity and identity of the compound. |

Concluding Remarks

The purification of products from reactions involving Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate requires a thoughtful approach that considers the inherent polarity of the target molecule. By anticipating common impurities, optimizing work-up and chromatographic conditions, and employing appropriate analytical techniques, researchers can consistently obtain high-purity materials for their downstream applications. This guide serves as a starting point, and as with any chemical synthesis, careful observation and methodical optimization are key to success.

References

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

He, Z., Song, F., Sun, H., & Huang, Y. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(6), 2235–2239. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- A comparative guide to analytical methods for purity analysis of methyl 4-boronobenzoate. (2025). BenchChem.

-

Nerz-Stormes, M. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2025). ResearchGate.

-

Yan, L., et al. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(20), 7787-7790. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 2. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Technical Support Center: Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate in Catalysis

Welcome to the technical support center for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and understand the causality behind experimental choices, ensuring the integrity and success of your experiments.

Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is valued for its stability to air and moisture, offering a significant advantage over more sensitive boronic acids.[1][2] However, like any reagent, its performance can be affected by various factors leading to side reactions. This guide will address the most common challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Byproduct with a Mass Corresponding to the Starting Arene.

Question: My Suzuki-Miyaura reaction with Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is giving a low yield of the desired product. I'm also observing a significant amount of the corresponding arene (benzene with a 2-hydroxyethyl group at the 3-position) as a byproduct. What is happening and how can I fix it?

Answer: This is a classic case of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] While potassium organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, they are not immune.[1][2] The reaction proceeds through the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is more susceptible to this side reaction, especially under basic conditions.[4][5][6]

Causality and Mechanistic Insight:

The trifluoroborate salt acts as a stable precursor, slowly releasing the active boronic acid in the reaction mixture.[4][5][7] If the rate of hydrolysis is not well-matched with the rate of the catalytic cycle, the boronic acid can accumulate and undergo protodeboronation. This process is often accelerated by high temperatures and prolonged reaction times.

Troubleshooting Flowchart for Protodeboronation

Caption: A step-by-step approach to mitigating protodeboronation.

Detailed Troubleshooting Protocol:

-

Optimize the Base: Strong bases can accelerate the hydrolysis of the trifluoroborate and subsequent protodeboronation.

-

Action: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or even KF.[8] The choice of base can significantly influence the equilibrium between the trifluoroborate and the boronic acid.

-

-

Control the Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.

-

Action: Try running the reaction at a lower temperature. For example, if the reaction is being run at 100 °C, attempt it at 80 °C or even 60 °C and monitor the progress.

-

-

Minimize Reaction Time: Prolonged exposure to the reaction conditions can lead to degradation of the starting material.

-

Action: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

-

-

Consider Anhydrous Conditions: Although water is often used in Suzuki reactions, it is the source of the proton for protodeboronation.

-

Action: While challenging with trifluoroborates which require some water for hydrolysis to the active species, minimizing the amount of water or using a carefully dried solvent can sometimes help. Some modern protocols even allow for anhydrous Suzuki couplings.

-

| Parameter | Standard Condition | Recommended Modification for Protodeboronation |

| Base | Strong (e.g., NaOH, KOH) | Milder (e.g., K₂CO₃, Cs₂CO₃, KF) |

| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) |

| Reaction Time | Prolonged (>12 h) | Monitored and minimized |

| Solvent | Aqueous mixtures | Minimal water or anhydrous |

Issue 2: Formation of a Symmetrical Biaryl Byproduct.

Question: My reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. How can I suppress this side reaction?